2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile
Description
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine backbone substituted with a thioether-linked 2-(4-nitrophenyl)-2-oxoethyl group at position 2, a phenyl group at position 6, and a p-tolyl (4-methylphenyl) group at position 3. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a building block for enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C27H19N3O3S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H19N3O3S/c1-18-7-9-19(10-8-18)23-15-25(20-5-3-2-4-6-20)29-27(24(23)16-28)34-17-26(31)21-11-13-22(14-12-21)30(32)33/h2-15H,17H2,1H3 |
InChI Key |
UJBYBNLFBBYMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves multiple steps. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes a series of reactions, including thioether formation and cyclization, to yield the final product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium ethoxide .
Chemical Reactions Analysis
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The target compound’s nitro group (logP ~1.2) contrasts with trifluoromethyl (logP ~2.1) in , affecting electron density and binding affinity.
- Aromatic Substituents : p-Tolyl (logP ~2.7) provides greater hydrophobicity compared to thiophen-2-yl (logP ~1.8) in , influencing membrane permeability.
Yield and Purity Trends :
- Nitro-substituted compounds (e.g., target compound) show moderate yields (~70–80%) due to steric hindrance .
- Trifluoromethyl analogs require stringent anhydrous conditions, yielding ~60–70% .
Physicochemical Properties
Notable Differences:
- The pyrimidinone analog has a higher melting point (215–217°C) due to hydrogen bonding from the NH group, absent in the target compound.
- VM-8 exhibits lower thermal stability, correlating with its nitrate ester group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
